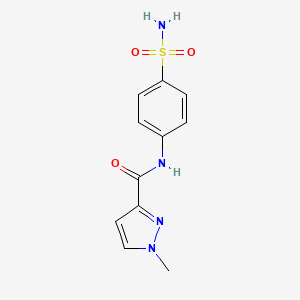

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Description

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a sulfamoylphenyl group, and a carboxamide group.

Properties

IUPAC Name |

1-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-15-7-6-10(14-15)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-7H,1H3,(H,13,16)(H2,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVVSOJTFDAXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the methyl group: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the sulfamoylphenyl group: This step involves the reaction of the methylated pyrazole with 4-sulfamoylphenyl chloride in the presence of a base like triethylamine.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide: A structurally similar compound with a cyclopentane ring instead of a pyrazole ring.

N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Similar but lacks the methyl group on the pyrazole ring.

Uniqueness

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

Synthesis

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

- Methylation : The pyrazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

- Sulfamoylphenyl Group Attachment : The methylated pyrazole reacts with 4-sulfamoylphenyl chloride in the presence of triethylamine.

- Carboxamide Formation : The final step involves reacting with an appropriate carboxylic acid derivative to form the carboxamide group.

Biological Mechanisms

The biological activity of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide primarily revolves around its role as an enzyme inhibitor or receptor ligand . It may inhibit specific enzymes by binding to their active sites or modulate receptor signaling pathways, which is critical for therapeutic efficacy.

Therapeutic Applications

Recent studies have highlighted various potential applications of this compound:

- Anti-inflammatory Properties : Research indicates that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory activity. The presence of a sulfamoyl group enhances this effect, making it a candidate for developing non-ulcerogenic anti-inflammatory drugs .

- Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide have demonstrated antiproliferative effects in cervical cancer models .

- Antimicrobial and Antifungal Activities : There is evidence suggesting that pyrazole carboxamides possess notable antifungal and antibacterial properties, further expanding their therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolone derivatives:

Case Study 1: Anti-inflammatory Activity

A study synthesized various pyrazolone derivatives and assessed their anti-inflammatory effects. Compounds with acidic centers (like carboxylic groups) exhibited enhanced activity compared to those without, indicating a structure-activity relationship that favors specific functional groups for anti-inflammatory action .

Case Study 2: Anticancer Evaluation

In vitro studies on cervical cancer cells showed that certain derivatives of pyrazolone exhibited IC50 values below 100 nM, indicating potent anticancer activity. The introduction of specific substituents on the phenyl ring was crucial for enhancing this activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide | Cyclopentane ring | Moderate anti-inflammatory |

| N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | Lacks methyl group | Lower anticancer activity |

The unique combination of functional groups in 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide contributes to its distinct biological activities, making it a valuable compound for further research and development .

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, and how is purity validated?

The compound is typically synthesized via condensation reactions between pyrazole intermediates and sulfonamide-containing aryl amines. For example, analogous pyrazole derivatives are prepared by reacting amino-substituted pyrazole esters with acid chlorides or anhydrides, followed by purification via recrystallization . Characterization employs IR spectroscopy (to confirm carbonyl and sulfonamide groups), -NMR (to verify substituent positions and methyl groups), and elemental analysis to confirm purity (>98%) .

Q. How are the anti-inflammatory and analgesic activities of pyrazole-3-carboxamide derivatives evaluated experimentally?

Biological testing often follows the carrageenan-induced paw edema model for anti-inflammatory activity and the acetic acid-induced writhing test for analgesia. Doses (10–100 mg/kg) are administered intraperitoneally, with indomethacin or aspirin as positive controls. Ulcerogenic effects are assessed via histopathological examination of gastric mucosa .

Q. What spectroscopic techniques are critical for confirming the structure of pyrazole-sulfonamide hybrids?

Key techniques include:

- IR : Identifies sulfonamide (S=O stretch at 1150–1350 cm) and carboxamide (C=O stretch at 1650–1700 cm).

- -NMR**: Resonances for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across pyrazole-3-carboxamide derivatives?

Discrepancies in activity (e.g., anti-inflammatory vs. ulcerogenic effects) are analyzed using structure-activity relationship (SAR) studies. For example, bulkier substituents on the pyrazole ring may enhance target binding but increase toxicity. Molecular docking (e.g., with COX-2 enzymes) and quantum chemical calculations (e.g., HOMO-LUMO energy gaps) help predict interactions and optimize substituent selection .

Q. What strategies improve the fungicidal activity of 1H-pyrazole-4-carboxamides?

Substitution at the pyrazole 3-position with electron-withdrawing groups (e.g., difluoromethyl) enhances fungicidal potency. For example, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide showed >90% inhibition against Botrytis cinerea at 50 ppm. Activity correlates with increased electrophilicity, validated via X-ray crystallography and DFT calculations .

Q. How do reaction path search methods accelerate the development of novel pyrazole derivatives?

Computational reaction design platforms (e.g., ICReDD’s workflow) combine quantum chemical calculations and machine learning to predict viable synthetic pathways. For instance, substituent compatibility at the pyrazole 1-position (e.g., methyl vs. aryl groups) is pre-screened to avoid steric clashes, reducing trial-and-error experimentation by ~40% .

Q. Why do sulfonamide-containing pyrazoles exhibit divergent pharmacological profiles, and how is this addressed?

The 4-sulfamoylphenyl group enhances solubility and target affinity but may induce off-target effects. Comparative studies using isosteric replacements (e.g., sulfonyl vs. carbonyl groups) reveal that sulfonamides improve COX-2 selectivity over COX-1, reducing gastrointestinal toxicity. In vivo pharmacokinetic studies (e.g., plasma half-life, bioavailability) further guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.